4,7,10,13-Tetraoxatricos-1-ene-23-thiol
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Overview
Description
4,7,10,13-Tetraoxatricos-1-ene-23-thiol is a chemical compound with the molecular formula C19H38O4S and a molecular weight of 362.57 g/mol . It is characterized by the presence of multiple ether groups and a thiol group, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxatricos-1-ene-23-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of ethylene oxide and thiol-containing compounds, followed by a series of etherification and thiolation reactions . The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13-Tetraoxatricos-1-ene-23-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7,10,13-Tetraoxatricos-1-ene-23-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,10,13-Tetraoxatricos-1-ene-23-thiol involves its interaction with molecular targets through its thiol and ether groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4,7,10,13-Tetraoxatricos-1-ene-23-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4,7,10,13-Tetraoxatricos-1-ene-23-amine: Contains an amine group instead of a thiol group.
Properties
CAS No. |
588698-17-3 |
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Molecular Formula |
C19H38O4S |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
10-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]decane-1-thiol |
InChI |
InChI=1S/C19H38O4S/c1-2-11-20-13-15-22-17-18-23-16-14-21-12-9-7-5-3-4-6-8-10-19-24/h2,24H,1,3-19H2 |
InChI Key |
SQOGYWAPTXOWON-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOCCOCCOCCCCCCCCCCS |
Origin of Product |
United States |
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